

Maltose Monohydrate-d14: A Technical Guide to its Chemical Properties and Characterization

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Compound of Interest

Compound Name: Maltose monohydrate-d14

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of **Maltose monohydrate-d14**. Intended for use in research, scientific, and drug development settings, this document details the physicochemical characteristics of this deuterated carbohydrate, outlines experimental protocols for its analysis, and presents this information in a clear and accessible format.

Core Chemical Properties

Maltose monohydrate-d14, a deuterated form of maltose monohydrate, is a valuable tool in various research applications, particularly in mass spectrometry-based metabolic studies and as an internal standard.^[1] The incorporation of fourteen deuterium atoms provides a distinct mass shift, facilitating its differentiation from its non-deuterated counterpart.

Quantitative Data Summary

The key chemical and physical properties of **Maltose monohydrate-d14** are summarized in the table below. For comparative purposes, data for the non-deuterated Maltose monohydrate are also included where available.

Property	Maltose monohydrate-d14	Maltose monohydrate (non-deuterated)
Molecular Formula	C ₁₂ H ₁₀ D ₁₄ O ₁₂ [2]	C ₁₂ H ₂₄ O ₁₂ [3][4]
Molecular Weight	374.40 g/mol [2][5]	360.31 g/mol [3][6]
Appearance	White to off-white solid powder	White crystals or crystalline powder[7]
Melting Point	No specific data available	102-103 °C (monohydrate)[8] [9]; 119-121 °C (dec.)[4][7]
Solubility	Soluble in water	Soluble in water and alcohol[9]
Storage Temperature	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	Room Temperature[10]
Alternate Name	4-O-α-D-[UL-d14]Glucopyranosyl-D-[UL-d14]glucose[2]	4-O-α-D-Glucopyranosyl-D-glucose[10]

Experimental Protocols

Detailed methodologies for the characterization of **Maltose monohydrate-d14** are crucial for ensuring data accuracy and reproducibility. The following sections outline standard experimental protocols for determining key chemical properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range determination.

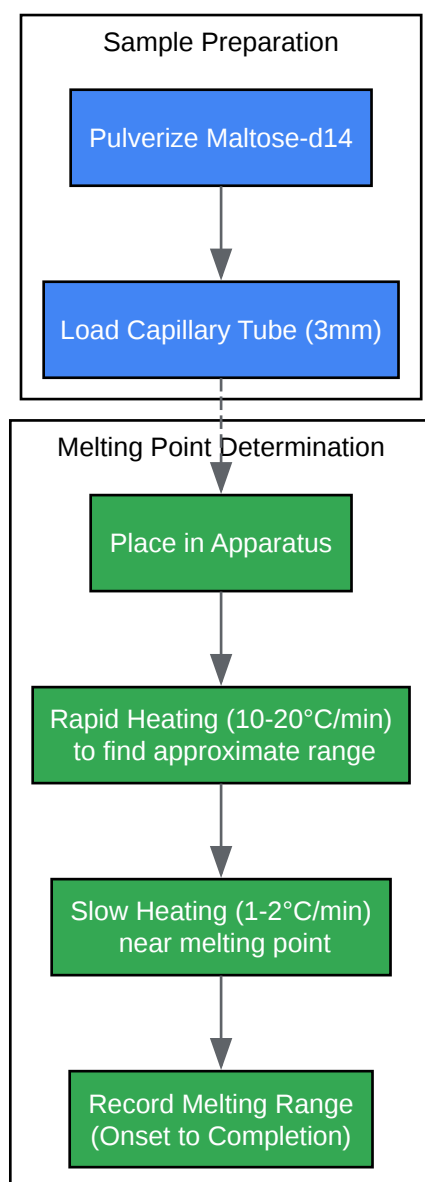
Apparatus:

- Melting point apparatus (e.g., capillary tube-based instrument)
- Capillary tubes (0.8-1.2 mm internal diameter)

- Mortar and pestle
- Thermometer calibrated with USP Melting Point Reference Standards

Procedure:

- Sample Preparation: Gently pulverize a small amount of **Maltose monohydrate-d14** into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packing height of approximately 3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating Profile:
 - For a preliminary, rapid determination, heat the sample at a rate of 10-20°C per minute to establish an approximate melting range.
 - For a precise determination, use a new sample and heat to a temperature approximately 10°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
- Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.



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Workflow for Melting Point Determination

Determination of Solubility

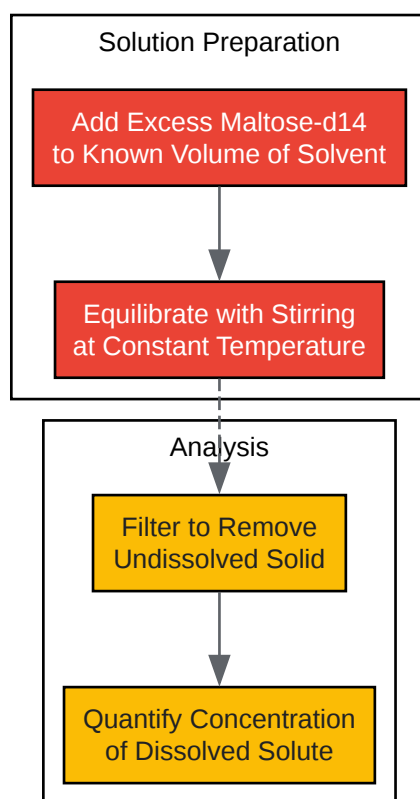
The solubility of **Maltose monohydrate-d14** in a given solvent is determined by preparing a saturated solution at a specific temperature and measuring the concentration of the dissolved solute.

Apparatus:

- Analytical balance
- Volumetric flasks
- Stirring plate and magnetic stir bars
- Constant temperature water bath
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

- Solvent Preparation: Place a known volume of the solvent (e.g., deionized water) in a volumetric flask.
- Solute Addition: Add a pre-weighed excess amount of **Maltose monohydrate-d14** to the solvent.
- Equilibration: Place the flask in a constant temperature water bath (e.g., 25°C) and stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant to remove any undissolved particles.
- Quantification: Analyze the concentration of **Maltose monohydrate-d14** in the filtered solution using a suitable analytical technique. The resulting concentration is the solubility at that temperature.



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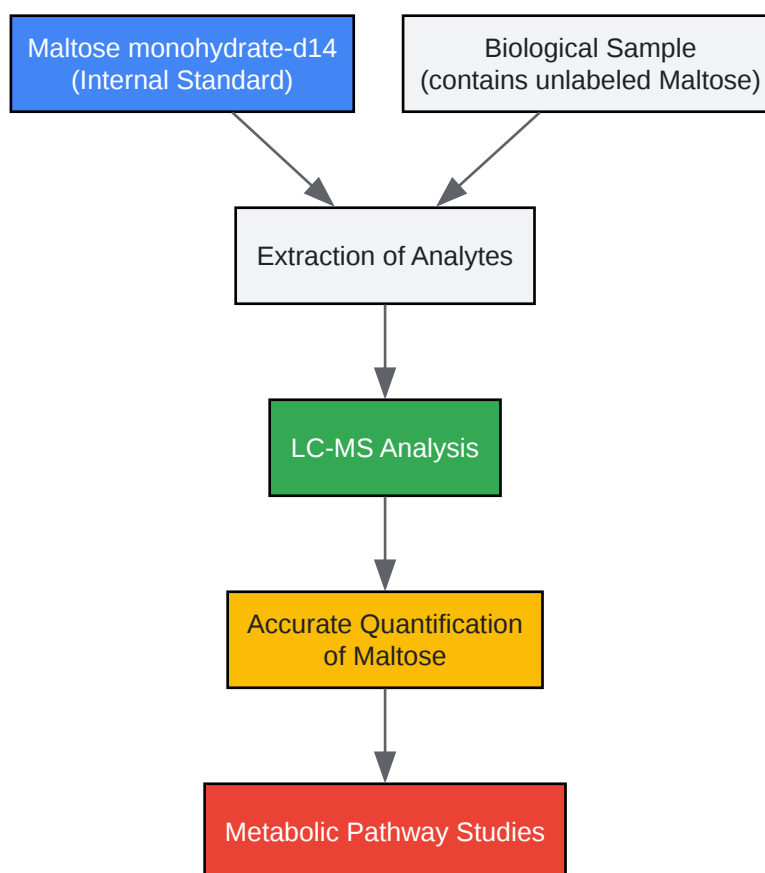
Workflow for Solubility Determination

Biological Context and Applications

Maltose is a disaccharide composed of two α -D-glucose units linked by an $\alpha(1 \rightarrow 4)$ glycosidic bond.[10] In biological systems, it is produced by the enzymatic breakdown of starch.[8]

Maltose monohydrate-d14 serves as a stable isotope-labeled internal standard in metabolic research and clinical mass spectrometry.[1] Its use allows for the accurate quantification of its non-deuterated counterpart in complex biological matrices, aiding in the study of carbohydrate metabolism and related enzymatic pathways.

While **Maltose monohydrate-d14** itself is not expected to have unique signaling properties, its application is instrumental in studies that investigate the signaling pathways involving maltose and glucose. For instance, by tracing the metabolic fate of the deuterated maltose, researchers can gain insights into glucose uptake and utilization under various physiological and pathological conditions.



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Logical Flow of Maltose-d14 Application in Research

Safety and Handling

Maltose monohydrate-d14 is intended for research use only and should be handled in a laboratory setting by trained professionals.[2] While specific toxicity data for the deuterated form is not readily available, the non-deuterated form is generally considered to be of low toxicity. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Maltose monohydrate-d14 is a critical tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined chemical properties, coupled with its utility as a stable isotope-labeled standard, enable precise and reliable quantification of

maltose in biological systems. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of this and similar deuterated carbohydrate standards.

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